N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
Description
This compound is a heterocyclic hybrid molecule combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety with an isoxazole ring and a 2-oxo-2H-pyran-5-carboxamide group. The benzodioxin scaffold is known for its electron-rich aromatic system, often contributing to bioactivity in medicinal chemistry, while the isoxazole and pyran rings provide structural rigidity and hydrogen-bonding capabilities. The compound’s molecular formula is C₁₉H₁₅N₂O₆ (calculated from structural components), though explicit data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-17-4-2-12(10-25-17)18(22)19-9-13-8-15(26-20-13)11-1-3-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAOUPRABKGGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=COC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 354.318 g/mol. Its structure features a complex arrangement that includes an isoxazole moiety and a pyran carboxamide, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast) | 5.8 | Significant growth inhibition |
| HeLa (cervical) | 12 | Moderate growth inhibition |
| A549 (lung) | 0.88 | High growth inhibition |
These results suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its effects appears to involve several pathways:
- PARP Inhibition : The compound has been identified as a PARP1 inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP1, the compound may enhance the cytotoxic effects of DNA-damaging agents in cancer therapy .
- Reactive Oxygen Species (ROS) Generation : Studies indicate that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis .
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, specifically causing G1 phase arrest in sensitive cell lines .
Study on Antitumor Activity
A study conducted by Liu et al. demonstrated the effectiveness of this compound in vivo. Mice bearing tumors treated with this compound showed reduced tumor volume compared to control groups. The study highlighted the potential for this compound as part of a combination therapy with existing chemotherapeutics .
Structure-Affinity Relationship
Research exploring structure-affinity relationships found that modifications to the isoxazole and pyran components significantly affected biological activity. Certain derivatives exhibited enhanced potency against specific cancer types, suggesting avenues for further development and optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Note: Molecular formula and weight for the target compound are inferred from structural similarity to and entries.
Key Observations:
Structural Diversity: The target compound uniquely combines a pyran carboxamide with a benzodioxin-isoxazole core. In contrast, 898496-61-2 (diazenylphenyl derivative) and 898498-57-2 (dimethylphenyl variant) lack the pyran moiety but incorporate diazenyl groups, which are redox-active and useful in dye or sensor applications .
Substituent Impact :
- The methyl linker in the target compound may enhance conformational flexibility compared to rigid diazenyl or thiazole systems in analogues .
- Compounds with thiophene or pyrazole groups (e.g., 1013785-74-4 and the thiazole-oxadiazole derivative) introduce sulfur or nitrogen heteroatoms, influencing solubility and metabolic stability .
Data Limitations: No experimental data on bioactivity, toxicity, or physicochemical properties (e.g., logP, solubility) are provided in the evidence, limiting direct functional comparisons. Synthesis protocols for related compounds (e.g., ’s pyran derivatives) suggest reflux conditions with 1,4-dioxane and triethylamine could be applicable to the target molecule, but validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
